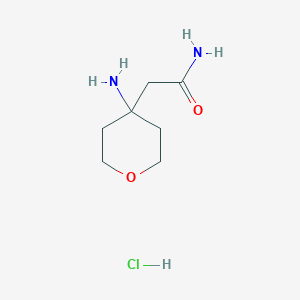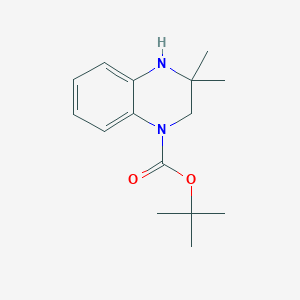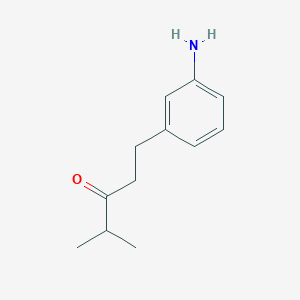![molecular formula C8H5BrN2O B1377914 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1352397-70-6](/img/structure/B1377914.png)
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Übersicht
Beschreibung
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is also known by its CAS Number 1352397-70-6 .
Molecular Structure Analysis
The InChI code for 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is 1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-11-7(5)8(6)12/h1-4,10H . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis of Analgesic and Anti-inflammatory Compounds
A study by Chamakuri, Murthy, and Yellu (2016) described the synthesis of 7-azaindazole-chalcone derivatives from a similar compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, showcasing its utility in producing compounds with significant anti-inflammatory and analgesic activities. These derivatives exhibited comparable or superior efficacy to standard drugs like indomethacin and diclofenac sodium, demonstrating the potential of this chemical scaffold in drug development (Chamakuri, Murthy, & Yellu, 2016).
Catalytic Cyclization for Heterocyclic Compounds
Cho and Kim (2008) reported on the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This process illustrates the compound's role in generating heterocyclic structures that could have implications in pharmaceutical synthesis and material science (Cho & Kim, 2008).
Crystal Structure and Spectroscopic Studies
Morzyk-Ociepa and colleagues (2017) conducted a comprehensive study on 7-azaindole-3-carboxaldehyde, closely related to the target compound, detailing its X-ray crystal structure, infrared, Raman, and density functional studies. This research provides insights into the compound's structural and electronic properties, contributing to its application in designing more effective pharmaceuticals and materials (Morzyk-Ociepa et al., 2017).
Development of Bromo-pyridine Carbaldehyde Scaffolds
Mandal, Augustine, Quattropani, and Bombrun (2005) described a two-step synthesis of bromo-pyridine carbaldehyde scaffolds, highlighting the efficient and general approach to constructing these important intermediates for pharmaceutical synthesis. This work underscores the flexibility and utility of bromo-substituted pyridine carbaldehydes in organic synthesis (Mandal et al., 2005).
Fluoropyrroles Synthesis
Surmont, Verniest, and their team (2009) developed a methodology for synthesizing various new 3-fluorinated pyrroles from bromomethyl-pyrrolines, demonstrating the adaptability of bromo-substituted pyrrole carbaldehydes in synthesizing fluorinated analogs for potential applications in pharmaceuticals and agrochemicals (Surmont et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Zukünftige Richtungen
Given the potent activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 , future research could explore the potential of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a therapeutic agent. Further studies could also investigate its synthesis and chemical properties in more detail.
Eigenschaften
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-10-2-6-5(4-12)1-11-8(6)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUCRGMQWODHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



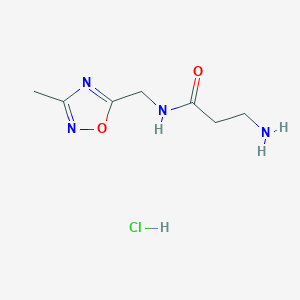
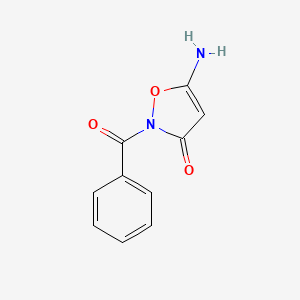
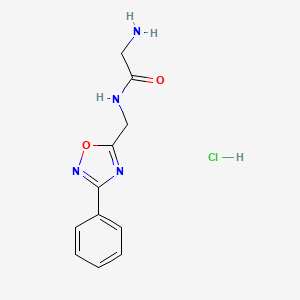
![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)
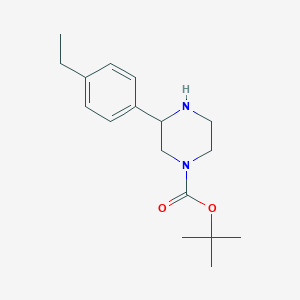
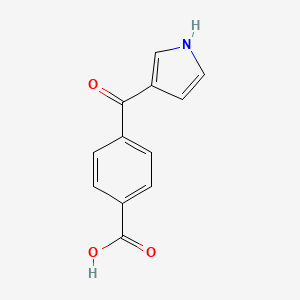
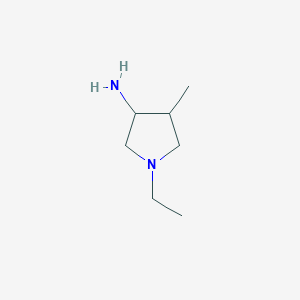
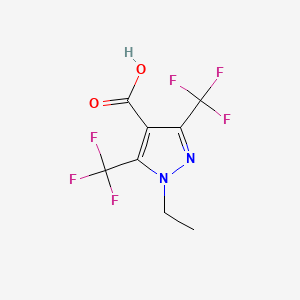
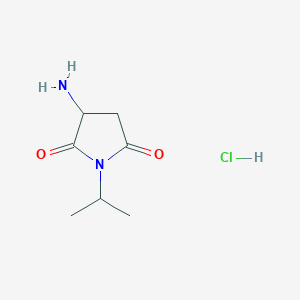
![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)
![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)
